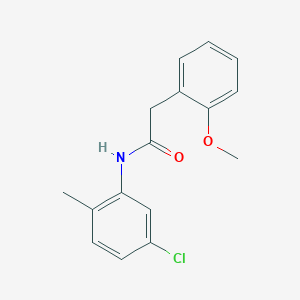
N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0869564 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism and Environmental Fate
Metabolic Pathways : Research by Coleman et al. (2000) highlights the complex metabolic activation pathways of chloroacetamide herbicides, including acetochlor and metolachlor, in both human and rat liver microsomes. This study elucidates the carcinogenic potential through metabolic activation, leading to DNA-reactive products, and identifies key enzymes involved in the metabolism, such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil and Water Interactions : The study by Banks and Robinson (1986) explores how wheat straw and irrigation affect the soil reception and activity of acetochlor, alachlor, and metolachlor, providing insights into the environmental fate and efficacy of these herbicides. Their findings suggest the influence of agricultural practices on the environmental behavior of chloroacetamide herbicides (Banks & Robinson, 1986).
Environmental Impact and Degradation
Photodegradation in Water : Kochany and Maguire (1994) investigated the photochemical stability of metolachlor in water, providing valuable information on the environmental degradation processes that such compounds undergo when exposed to sunlight. This research is crucial for understanding the persistence and breakdown of chloroacetamide herbicides in aquatic ecosystems (Kochany & Maguire, 1994).
Microbial Degradation : The study by Wang et al. (2015) on the cytochrome P450 system's involvement in the N-deethoxymethylation of acetochlor by Rhodococcus sp. illustrates the microbial pathways for the biodegradation of chloroacetamide herbicides. This highlights the potential for bioremediation strategies to mitigate environmental contamination (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-7-8-13(17)10-14(11)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFXEONJZKJJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)
